Spiromesifen

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 0.13 mg/L at 20 °C

Synonyms

Canonical SMILES

Spiromesifen mode of action acetyl CoA carboxylase inhibitor

Biochemical Mode of Action and Primary Effects

Spiromesifen's insecticidal and acaricidal activity stems from its inhibition of acetyl-CoA carboxylase (ACCase) [1] [2] [3]. ACCase is a key enzyme that catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA, the first and rate-limiting step in de novo fatty acid biosynthesis [4] [5].

- Molecular Target: Acetyl-CoA carboxylase (ACCase) [2].

- Biochemical Consequence: Inhibition of the conversion of acetyl-CoA to malonyl-CoA [6] [5].

- Cellular & Physiological Outcome: A severe reduction in the synthesis of fatty acids, which are critical building blocks for complex lipids like triglycerides and phospholipids [4]. This leads to depleted energy stores (lipids) and disrupts the formation of vital structural components such as cell membranes and the insect's cuticle [1] [6].

This disruption in lipid metabolism manifests in several ways across the pest's life stages [1] [3]:

| Affected Life Stage | Observed Effects |

|---|---|

| Immature Stages (Larvae/Nymphs) | Disrupted development, inability to molt properly, and early larval arrest [6] [3]. |

| Adults | Reduced fecundity (number of eggs laid) and severely impaired fertility (egg viability) [1] [5]. |

| Eggs | Ovicidal activity; eggs laid by treated females often have an abnormally perforated chorion and fail to hatch [1] [3]. |

The following diagram illustrates the cascade of effects resulting from ACCase inhibition.

Key Experimental Evidence and Protocols

The mode of action of this compound has been elucidated through various experimental approaches across different model organisms.

Studies on Target Pests (Whiteflies)

Research on Bemisia tabaci (whitefly) under laboratory conditions provided foundational data on toxicity and physiological impacts [1].

- Protocol Summary: Adult whiteflies and their juvenile stages were exposed to this compound via leaf residue bioassays. Mortality, fecundity, and egg viability were assessed. Morphological changes in eggs and tissues were analyzed using scanning electron microscopy (SEM) and light microscopy [1].

- Key Findings:

Research on Non-Target Model Organisms

Studies on organisms like zebrafish and nematodes have provided deeper insights into the broader physiological effects of ACCase inhibition.

A. Zebrafish Embryo Model for Vascular Development A 2022 study investigated the developmental toxicity of this compound using transgenic zebrafish embryos [4].

- Protocol Summary:

- Exposure: Zebrafish embryos (Tg(flk1:EGFP) and Tg(fli1a:NGFP)) were exposed to various concentrations of this compound (e.g., 0.1, 1, 10, 100 μM) from 6 hours post-fertilization (hpf) [4].

- Imaging: Vascular development was observed and quantified using fluorescence microscopy at 36 hpf and 72 hpf [4].

- Gene Expression: RNA was extracted from embryos for qRT-PCR analysis of genes in the VEGF signaling pathway (e.g.,

hif1a,vegfa,flt1,kdrl) [4]. - In vitro Validation: Human Umbilical Vein Endothelial Cells (HUVECs) were used for cell viability (MTT) assays, wound healing (migration) tests, and cytoskeleton staining [4].

- Key Findings: this compound exposure caused significant vascular defects, including inhibited intersegmental vessel growth and disrupted caudal vein plexus remodeling. It also downregulated key vascular genes and impaired endothelial cell proliferation and migration [4].

B. Nematode Model for Lipid Metabolism and Development A 2020 study on Caenorhabditis elegans and the plant-parasitic nematode Heterodera schachtii confirmed that the related compound spirotetramat (which shares the same mode of action) acts as a developmental inhibitor by targeting ACC [6].

- Protocol Summary:

- Development Assay: Nematode larvae (starved L1 of C. elegans or J2 of H. schachtii) were placed on a food source containing the active enol form of the insecticide. Developmental progression was monitored over several days [6].

- Lipid Staining: Treated and control larvae were stained with Nile Red to visualize neutral lipid droplets via fluorescence microscopy [6].

- RNAi Validation: Silencing of the ACC gene in H. schachtii was performed to confirm that the phenotype (larval arrest) matches the chemical inhibition [6].

- Key Findings: Exposure to 100 μM of the inhibitor caused uniform L1 larval arrest. Nile Red staining revealed a near-complete depletion of intestinal lipid droplets in arrested larvae, confirming the blockage of lipid biosynthesis [6].

The experimental workflow in model organisms typically follows this path:

Resistance and Target-Site Mutations

Despite the absence of cross-resistance with other chemical groups initially reported [1], field resistance to this compound can evolve. A key resistance mechanism involves a target-site mutation in the ACCase gene itself.

- Mutation: A glutamic acid to lysine substitution at position 645 (E645K) in the ACCase of the greenhouse whitefly, Trialeurodes vaporariorum [7].

- Experimental Identification: This was identified by sequencing the full-length ACCase gene from resistant and susceptible strains and confirmed using a TaqMan allelic discrimination assay [7].

- Significance: This E645K mutation is strongly associated with resistance (up to 26-fold in some populations) and represents the first reported target-site resistance mechanism to an ACCase inhibitor in an arthropod [7].

Quantitative Data Summary

The following table consolidates key quantitative findings from the research.

| Parameter / Organism | Value / Effect | Context / Citation |

|---|---|---|

| ACCase Inhibition (General MoA) | Inhibition of lipid biosynthesis | [1] [4] [2] |

| LC₅₀ (Bemisia tabaci egg) | 2.6 mg L⁻¹ | Laboratory bioassay [1] |

| LC₅₀ (Bemisia tabaci 1st instar) | 0.5 mg L⁻¹ | Laboratory bioassay [1] |

| Fecundity Reduction | >80% (at 0.5 mg L⁻¹) | Whitefly bioassay [1] |

| Larval Arrest (C. elegans) | ~100% (at 100 μM) | Developmental assay [6] |

| Resistance (T. vaporariorum) | Up to 26-fold | Associated with E645K mutation [7] |

Relevance for Drug Development

For professionals in drug development, research on this compound offers valuable insights.

- Target Validation: The severe developmental defects and lethality caused by ACCase inhibition in invertebrates and zebrafish underscore ACCase's critical role in cellular physiology, validating it as a drug target [4] [6].

- Mechanism Insights: Studying how this compound inhibits ACCase (a biotin-dependent enzyme) can inform the design of small-molecule inhibitors for other ACCase-dependent pathways, such as those in cancer or metabolic diseases [8].

- Resistance Monitoring: Understanding the E645K target-site mutation is crucial for anticipating and monitoring potential resistance in both agricultural and therapeutic contexts [7].

References

- 1. Toxicity of this compound to the developmental stages ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Insecticide Resistance Action Committee [irac-online.org]

- 3. Lipid Biosynthesis Inhibitors (IRAC GROUP 23) [gpnmag.com]

- 4. This compound contributes vascular developmental toxicity ... [sciencedirect.com]

- 5. Pre-imaginal exposure to Oberon® disrupts fatty acid ... [sciencedirect.com]

- 6. Inhibition of acetyl-CoA carboxylase by spirotetramat ... [nature.com]

- 7. Resistance to this compound in Trialeurodes vaporariorum is ... [pubmed.ncbi.nlm.nih.gov]

- 8. Acetyl-CoA Carboxylase | Inhibitors [medchemexpress.com]

Spiromesifen lipid biosynthesis inhibition mechanism

Core Mechanism of Action

Spiromesifen belongs to the chemical class of tetronic acids and is classified as a lipid synthesis inhibitor (Group 23) by the Insecticide Resistance Action Committee (IRAC) [1]. Its primary mode of action is summarized below:

- Molecular Target: Acetyl-CoA carboxylase (ACCase). This enzyme catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA, which is the first and committed step in the biosynthesis of fatty acids [2] [3] [1].

- Biochemical Consequence: By inhibiting ACCase, this compound disrupts the entire pathway of de novo fatty acid biosynthesis [4]. This leads to a severe reduction in the production of triglycerides and free fatty acids [3] [5].

- Physiological Effects: The lack of lipids impairs the formation of new cell membranes and cuticle integrity during molting. This manifests as:

- Mortality in immature stages: Larvae and nymphs suffer developmental arrest, dehydration, and death [3] [1]. Visual malformations include a shrunken, dried-out cuticle [2].

- Sublethal and sterilizing effects: In surviving adults, this compound reduces fecundity (egg-laying) and fertility (egg-hatch), effectively suppressing population growth [6] [3].

The following diagram illustrates this primary mechanism and its downstream consequences:

Experimental Evidence & Quantitative Data

The inhibitory effects of this compound are demonstrated by measurable changes in insect physiology and biochemistry.

Effects on Total Lipid Content and Larval Mortality

A study on the cotton leaf worm (Spodoptera littoralis) quantified the reduction in total lipids and the resulting toxicity to second instar larvae [2].

Table 1: Toxicity and Lipid Reduction in S. littoralis Larvae

| Insecticide | LC₅₀ (ppm) | Mortality at Field Rate (%) | Total Lipid in Treated Larvae (%) | Total Lipid in Control Larvae (%) |

|---|---|---|---|---|

| This compound | 170.1 | 51.7 | 2.17 | 2.42 |

| Spirotetramat | 42.2 | 60.0 | 2.21 | 2.42 |

Source: Adapted from Abdel-Fatah et al. (2019), Bulletin of the National Research Centre [2].

This study also used GC/MS analysis to identify 13 different fatty acids in the larvae. The results showed that this compound treatment not only reduced the total lipid quantity but also qualitatively and quantitatively altered the profile of these fatty acids, with some compounds disappearing entirely in treated larvae [2].

Sterilizing Effects on Adult Mosquitoes

Research on repurposing this compound for mosquito control demonstrated its strong sterilizing effect on adult female Aedes aegypti.

Table 2: Sublethal Effects on A. aegypti Female Reproduction

| Parameter Measured | Effect of LC₅₀ Exposure |

|---|---|

| Fecundity | Significantly reduced number of eggs laid. |

| Fertility | Significantly reduced egg hatch rate. |

| Biochemical Changes | Reduced body weight, volume, and contents of carbohydrates, lipids, and proteins. |

| Oxidative Stress | Increased catalase activity and malondialdehyde (MDA) levels, indicating lipid peroxidation. |

Source: Adapted from Trop. Med. Infect. Dis. (2024) [6] [3].

Molecular Mechanisms of Resistance

While this compound is a valuable resistance management tool, some pest populations have developed resistance, primarily through two mechanisms:

- Metabolic Resistance: This is the most common mechanism. Pest insects like the two-spotted spider mite (Tetranychus urticae) can overexpress detoxification enzymes, particularly cytochrome P450 monooxygenases (P450s). Specifically, CYP392E10 has been functionally validated to metabolize and detoxify this compound [4].

- Target-Site Resistance: A less common but emerging mechanism involves mutations in the target-site gene, ACCase. In some resistant mite populations, a F1656L mutation within the highly conserved carboxyltransferase (CT) domain has been identified, which is believed to reduce the binding affinity of this compound to its target [4].

The relationship between these resistance mechanisms and the normal mode of action is shown below:

Detailed Experimental Protocol

To evaluate the effects of this compound in a lab setting, you can adapt the following methodology based on published research [2].

Topic: Biochemical characterization of this compound as a lipid synthesis inhibitor on insect larvae.

1. Materials and Preparation

- Tested Insect: Second instar larvae (e.g., Spodoptera littoralis).

- Insecticide: this compound (e.g., Oberon 24% SC). Prepare a stock solution and serially dilute it to desired concentrations (e.g., 30, 60, 120 ppm) using distilled water.

- Control: Water treated similarly without the active ingredient.

- Food Source: Clean castor leaves (or other suitable host plant).

2. Bioassay and Toxicity Evaluation

- Treatment: Dip clean castor leaves into the test concentrations and the control for a few seconds. Allow them to air-dry.

- Replication: Place a group of larvae (e.g., 20) on the treated leaves in a container. Perform at least three independent replicates for each concentration and the control.

- Incubation: Maintain the larvae under controlled conditions (e.g., 25°C, 70-75% relative humidity).

- Data Collection: Record mortality after a predetermined period (e.g., 24-48 hours). Use statistical software (e.g., Proban Program Computer Software) to calculate LC₅₀ (median lethal concentration) values.

3. Biochemical Analysis (Total Lipid Content)

- Lipid Extraction (Folch Method):

- Weigh a sample of treated and control larvae (e.g., 20 larvae per sample).

- Homogenize the sample in a 2:1 (v:v) chloroform-methanol mixture using an ultrasonic water bath.

- Purify the crude extract by washing with a saline solution (0.85% NaCl).

- Collect the lower chloroform phase, dry it over anhydrous sodium sulfate, and filter.

- Evaporate the solvent to dryness under reduced pressure.

- Desiccate the purified lipids to a constant weight and calculate the total lipid content gravimetrically as a percentage of wet weight.

- Analysis of Fatty Acids:

- Saponification: React the total lipid extract with alcoholic KOH (10%) to separate unsaponifiable and saponifiable matter.

- Derivatization: Liberate fatty acids by acidification and convert them to Fatty Acid Methyl Esters (FAMEs) by refluxing with methanol in the presence of an acidic catalyst (e.g., 2% H₂SO₄).

- Identification: Analyze the FAMEs using Gas Chromatography-Mass Spectrometry (GC/MS). Identify compounds by comparing their mass spectra with library databases (e.g., Wiley, NIST).

References

- 1. This compound (Ref: BSN 2060) - AERU [sitem.herts.ac.uk]

- 2. Biochemical characterization of this compound and spirotetramat as... [bnrc.springeropen.com]

- 3. Repurposing Insecticides for Mosquito Control [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms of resistance to spirodiclofen and ... [sciencedirect.com]

- 5. Technical Manufacturer & Bulk chemical... | Scimplify this compound [scimplify.com]

- 6. Repurposing Insecticides for Mosquito Control [ncbi.nlm.nih.gov]

discovery and development of spiromesifen insecticide

Chemical Profile and Physicochemical Properties

Spiromesifen is a spirocyclic phenyl-substituted tetronic acid derivative developed by Bayer CropScience [1]. Its primary mode of action is the inhibition of lipid biosynthesis, leading to disrupted growth and reproduction in target pests [1].

The table below summarizes its key chemical identifiers and physicochemical properties, which are critical for formulation development and environmental risk assessment.

| Property | Description / Value |

|---|---|

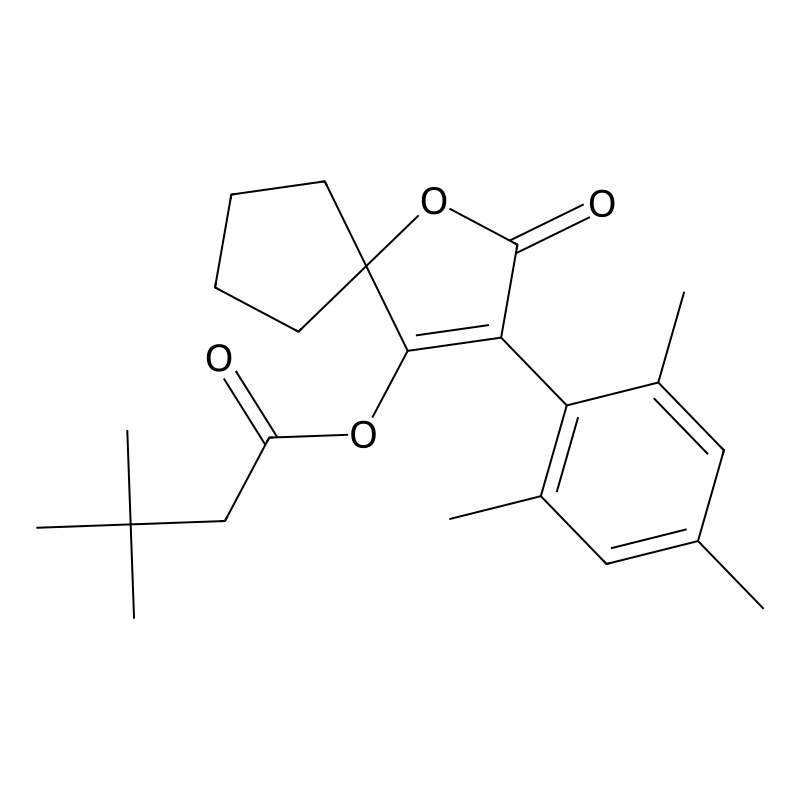

| IUPAC Name | 3-mesityl-2-oxo-1-oxaspiro[4.4]non-3-en-4-yl 3,3-dimethylbutyrate [1] |

| CAS No. | 283594-90-1 [1] |

| Empirical Formula | C₂₃H₃₀O₄ [1] |

| Molecular Mass | 370.5 g/mol [1] |

| Appearance | Colorless powder [1] |

| Melting Point | 96.7–98.7 °C [1] |

| Vapor Pressure (20°C) | 7 × 10⁻³ mPa [1] |

| log Pow (20°C) | 4.55 [1] |

| Water Solubility (20°C) | 0.13 mg/L (pH 4–9) [1] |

| Stability | Stable in acidic to neutral media; hydrolyzes in alkaline conditions (DT₅₀ at 25°C: 24.8 days at pH 7, 4.3 days at pH 9) [1] |

Biological Activity and Target Pest Spectrum

This compound is a non-systemic insecticide and acaricide with both contact and stomach action. It is highly effective against pests in their larval stages and also impairs adult reproduction [1].

The following diagram illustrates its effects on the life cycle of target pests like whiteflies and mites.

This compound's multi-faceted action disrupts pest development and reproduction through lipid biosynthesis inhibition [1].

Experimental Protocols for Bioactivity Assessment

A standard protocol for evaluating the bioactivity of this compound and its derivatives typically involves a topical toxicity test on a model organism, biochemical analysis, and reproductive parameter assessment.

Bioassay: Topical Toxicity Test

This test determines the acute lethal effects of the compound.

- Test Organism: Use a standardized model insect like Drosophila melanogaster or target pests such as whiteflies (Bemisia tabaci) or spider mites (Tetranychus urticae) reared under controlled conditions [2].

- Compound Application: Prepare a serial dilution of this compound in a suitable solvent (e.g., acetone). Apply a precise micro-droplet (e.g., 0.5 µL) topically to the thorax or dorsum of the insect using a micro-applicator. A control group should be treated with solvent only [2].

- Maintenance and Observation: After treatment, transfer insects to fresh diet and maintain at standard conditions (e.g., 25 ± 1°C, 60-70% RH). Record mortality at 24, 48, and 72 hours. Data is analyzed using probit analysis to determine the median lethal dose (LD₅₀) or concentration (LC₅₀) [2].

Biochemical Assay: Lipid Metabolism Analysis

This protocol investigates the mode of action by measuring the impact on lipid synthesis.

- Sample Preparation: Treat insect larvae (e.g., 3rd instar) with a sub-lethal concentration of this compound. After a set period (e.g., 48 hours), homogenize the whole insects in an ice-cold phosphate buffer (e.g., 0.1 M, pH 7.4). Centrifuge the homogenate at high speed (e.g., 10,000 × g for 15 min at 4°C) to collect the supernatant (post-mitochondrial fraction) [2].

- Enzyme Activity Measurement: Use spectrophotometric methods to assess key enzymes involved in lipid biosynthesis, such as acetyl-CoA carboxylase. The reaction mixture may contain supernatant, buffer, ATP, NaHCO₃, and acetyl-CoA. The reaction is stopped with acid, and the inorganic phosphate formed is measured to determine enzyme activity. A significant reduction in activity in treated samples compared to the control confirms the LBI mode of action [2].

Assessment of Reproductive Effects

This evaluates the sublethal impacts on fecundity and fertility.

- Experimental Setup: Expose adult female pests to this compound-treated host plants or via a residual film.

- Data Collection: Monitor the insects daily to record:

- Fecundity: The total number of eggs laid per female.

- Fertility: The percentage of eggs that hatch.

- Ovarian Development: Dissect surviving females to examine ovarian development for abnormalities like ovary tube closure [1].

- Statistical analysis (e.g., t-test) compares these parameters with the control group to quantify reproductive impairment.

Research and Development Directions

The development of this compound represents an important strategy for resistance management. Current research focuses on:

- Synthetic Derivatives: Scientists are actively synthesizing and testing new derivatives of this compound to enhance its bioactivity and potentially overcome resistance in pest populations [2].

- Formulation Optimization: Its high log P value indicates strong lipophilicity, which favors adhesion to the plant cuticle and provides long-lasting residual activity. Research into various formulations like Suspension Concentrates (SC) aims to optimize its field performance [1].

References

spiromesifen environmental fate and behavior

Chemical Profile and Environmental Fate

Spiromesifen is a non-systemic insecticide and acaricide that inhibits acetyl CoA carboxylase (ACCase), disrupting lipid biosynthesis in target pests like whiteflies and mites [1]. Its environmental behavior is significantly influenced by its main metabolite, This compound-enol (M01).

The table below summarizes the core environmental fate parameters for this compound and its metabolite M01.

| Parameter | This compound | This compound-enol (M01) | Notes & Experimental Conditions |

|---|---|---|---|

| Molecular Formula | C₂₃H₃₀O₄ [1] | Information not available in search results | - |

| Molecular Mass | 370.48 [1] | Information not available in search results | - |

| Water Solubility (at 20°C) | 0.13 mg/L [1] | Information not available in search results | Measured at pH 7 |

| Octanol-Water Partition Coefficient (Log P) | 4.55 [1] | Information not available in search results | Indicates high lipophilicity |

| Soil Half-Life (DT₅₀) | 14.3 - 48.8 days [2] [3] | Up to 85 days [3] | Highly variable based on conditions (see Table 2) |

| Bioaccumulation Factor (BAF) in Earthworms | 0.37 - 0.45 [3] | 1.14 - 1.83 [3] | BAF > 1 for M01 indicates significant bioaccumulation potential |

Environmental Persistence and Key Influencing Factors

This compound's persistence in soil is not a fixed value but is significantly controlled by environmental conditions. Key findings on its degradation are listed below.

- Metabolite Formation: The primary metabolite, this compound-enol (M01), is more persistent and potentially more bioaccumulative than the parent compound [3].

- Influence of Soil Moisture: Dissipation is fastest in submerged (anaerobic) conditions, followed by field capacity, and slowest in dry soil [2].

- Impact of Soil Amendments: Adding compost (2.5%) to soil at field capacity can significantly enhance dissipation, reducing the half-life [2].

- Effect of pH and Light: The compound degrades faster in water at alkaline pH (9.0) compared to neutral or acidic pH. It is also highly susceptible to photodegradation, especially under UV light [2].

- Adsorption and Mobility: The high Log P value (4.55) suggests this compound will be strongly adsorbed to soil organic matter and have low potential for leaching into groundwater [1].

The following table summarizes experimental half-lives of this compound under different conditions.

| Environmental Factor | Experimental Condition | Approx. Half-Life (Days) | Reference |

|---|---|---|---|

| Soil Moisture | Submerged soil | 14.3 - 16.7 | [2] |

| Soil at field capacity | 18.7 - 20.0 | [2] | |

| Dry soil | 21.9 - 22.9 | [2] | |

| Organic Amendment | With 2.5% compost (at field capacity) | 14.3 | [2] |

| Without compost (at field capacity) | 22.4 | [2] | |

| Aqueous Photolysis | Sunlight exposure | 5.2 - 8.1 | [2] |

| UV light exposure | 3 - 4 | [2] | |

| Aqueous Hydrolysis | pH 9.0 | 5.7 | [2] |

| pH 7.2 | 12.5 | [2] | |

| pH 4.0 | 9.7 | [2] |

Experimental Protocols for Toxicity and Uptake

For researchers assessing the environmental impact of this compound, here are methodologies from a study on the earthworm Eisenia fetida, a standard model organism for soil toxicology [3].

- Test Organism and Soil System: Use adult Eisenia fetida with an average weight of 350 ± 20 mg. The artificial soil is composed of peat moss, kaolin clay, and sand in a 1:2:7 ratio (w/w), maintained at 35% water content [3].

- Chemical Exposure and Design: Earthworms are exposed to a range of concentrations of this compound and M01 (e.g., 0.1, 1.0, 5.0, and 10.0 mg/kg in soil) under controlled conditions (20 ± 1°C, 12-hour light/dark cycles). A 28-day test period is used to study residue and bioaccumulation [3].

- Bioaccumulation Assessment: Analyze chemical concentrations in both soil and earthworm tissue over time. The Biota-Soil Accumulation Factor (BSAF) is calculated as the ratio of the chemical concentration in earthworm tissue to that in the soil [3].

- Oxidative Stress Biomarkers: Measure activity of antioxidant defense enzymes like superoxide dismutase (SOD) and catalase (CAT), as well as levels of malondialdehyde (MDA), a marker for lipid peroxidation [3].

- Lysosomal Membrane Stability: Assess lysosomal integrity, a sensitive indicator of cellular health, using the Neutral Red Retention Time (NRRT) assay [3].

The experimental workflow for assessing bioavailability and biotoxicity in earthworms can be visualized as follows:

Toxicity Mechanisms and Cellular Defense Responses

Exposure to this compound and M01 induces measurable oxidative stress and cellular damage in earthworms. The defense mechanisms and toxic effects involve several key pathways [3].

- Induction of Oxidative Stress: this compound and M01 exposure leads to the overproduction of Reactive Oxygen Species (ROS), causing oxidative damage within the organism [3].

- Activation of Antioxidant Defenses: The body upregulates antioxidant enzymes like Superoxide Dismutase (SOD) and Catalase (CAT) as a primary defense to neutralize ROS [3].

- Lipid Peroxidation and Membrane Damage: When antioxidant capacity is overwhelmed, ROS attack cell membranes, generating malondialdehyde (MDA). Elevated MDA levels indicate serious cellular damage [3].

- Lysosomal Membrane Destabilization: The lysosomal membrane becomes unstable and permeable upon exposure, which is a key event in pollutant-induced cell death [3].

The interplay between the toxic insult and the organism's defense mechanisms can be summarized in the following pathway:

Research Implications and Future Directions

The data indicates that this compound, and particularly its metabolite M01, are persistent and pose a potential risk to soil-dwelling organisms. The high persistence and bioaccumulation potential of M01 warrant further investigation into its long-term ecological effects. Future research should focus on:

- Field Validation: Conducting more field studies to validate lab-based degradation half-lives under real-world agricultural conditions.

- Metabolite Toxicity: Further elucidating the toxicity mechanisms of M01 and its potential movement through the food web.

- Advanced Remediation: Exploring bioremediation strategies or soil management practices that can enhance the degradation of both the parent compound and its persistent metabolite.

References

spiromesifen metabolic pathway in crops

Metabolites and Residue Definitions

The metabolites formed influence how regulatory bodies define the residue for legal and safety purposes.

| Metabolite Code | Common Name | Transformation Process | Toxicological Significance |

|---|---|---|---|

| Spiromesifen | Parent Compound | N/A | Basis for toxicological reference values [1]. |

| M01 | This compound-enol | Primary hydrolysis product | Considered to have toxicity covered by the parent compound [1]. |

| M02 | This compound-4-hydroxymethyl | Hydroxylation of M01 | Included in risk assessment for specific crops due to potential significance [2]. |

| M03 | 4-Hydroxymethylglucoside-spiromesifen-enol | Conjugation (glucosylation) of M02 | Included in risk assessment for specific crops as a conjugate of M02 [2]. |

Regulatory Residue Definitions:

- For Enforcement: The residue is typically defined as the sum of this compound and its enol metabolite M01, expressed as this compound [2] [1].

- For Risk Assessment in Leafy & Rotational Crops: The definition is broader, comprising the sum of this compound, M01, M02, and M03 [2].

Analytical Methods and Experimental Protocols

To study these metabolites, robust analytical methods are required. The following workflow outlines the standard protocol for extracting and measuring this compound residues in crops, based on the QuEChERS approach cited in multiple studies [2] [3] [4].

Detailed Protocol:

- Extraction: The homogenized crop sample (e.g., tomato, cabbage) is extracted with a solvent. Ethyl acetate is commonly used [3], though the generic QuEChERS method often employs acetonitrile [2].

- Clean-up: The extract is cleaned using a dispersive Solid-Phase Extraction (d-SPE) kit to remove co-extractives like organic acids, pigments, and sugars. Typical sorbents include [3] [4]:

- Primary Secondary Amine (PSA): Removes fatty acids and sugars.

- Graphitized Carbon Black (GCB): Effective in removing pigments (e.g., chlorophyll).

- Magnesium Sulfate (MgSO₄): Absorbs residual water.

- Instrumental Analysis:

- Technique: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the standard method [1] [4].

- Limit of Quantification (LOQ): Methods are fully validated to achieve a combined LOQ of 0.01 - 0.02 mg/kg for this compound and its key metabolites in major crop matrices [2] [1] [4].

- Method Validation:

- Recovery: Studies report average recovery rates ranging from 80% to 107% for this compound and its metabolites in various crops, which is within acceptable international guidelines [3] [4].

- Linearity: The method demonstrates excellent linearity with a regression coefficient (R²) ≥ 0.99 using matrix-matched calibration [4].

Dissipation Kinetics and Data

The breakdown of this compound in plants follows first-order kinetics. The table below shows its persistence in different crops.

| Crop | Half-life (Days) | Pre-harvest Interval (PHI) Reference | Key Dissipation Factor |

|---|---|---|---|

| Tomato | 2.37 | [3] | Rapid initial dissipation |

| Cabbage | 3.79 | [3] | Moderate persistence |

| Lettuce | 2.89 | 7 days [4] | Rapid dissipation |

| Perilla Leaves | 4.25 | 7 days [4] | Slower dissipation, influenced by leaf morphology |

Factors Influencing Dissipation:

- Crop Growth Dilution: The physical growth of the plant dilutes residue concentration [4].

- Leaf Morphology: Hairy leaves (e.g., perilla) may retain higher initial deposits and show slower dissipation compared to smooth leaves (e.g., lettuce) [4].

- Environmental Factors: Temperature, rainfall, and sunlight contribute to the degradation process [3].

Consumer Risk Assessment

Regulatory evaluations conclude that the authorized use of this compound is unlikely to pose a significant health risk to consumers [2] [1].

- Toxicological Reference Values:

- Exposure Assessment: Dietary exposure calculations using the EFSA Pesticide Residue Intake Model (PRIMo) show that the highest chronic exposure accounted for 11.7% of the ADI, and the highest acute exposure reached 1.5% of the ARfD, both well below safety limits [2].

References

- 1. Setting of an import tolerance for this compound in coffee beans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review of the existing maximum residue levels ... [pmc.ncbi.nlm.nih.gov]

- 3. Residue Dissipation Kinetics, Risk assessment and Decontamination of... [jast.modares.ac.ir]

- 4. Residual characteristics and safety assessment of the ... [nature.com]

Technical Guide: Spiromesifen and BSN2060-enol Metabolite Formation, Analysis, and Environmental Fate

Introduction to Spiromesifen and Its Metabolite

This compound is a tetronic acid derivative belonging to the chemical class of spirocyclic phenylsubstituted cyclic ketoenols that functions as a potent insecticide and acaricide. This non-systemic pesticide demonstrates exceptional efficacy against whiteflies (Bemisia spp. and Trialeurodes spp.) and tetranychid spider mite species (Tetranychus spp.) through its unique mode of action as an acetyl CoA carboxylase inhibitor [1] [2]. By disrupting lipid biosynthesis, this compound effectively controls pest populations by targeting their growth and development stages, particularly larvae [1]. The compound has gained prominence in agricultural systems due to its reduced cross-resistance potential compared to older acaricides and its favorable mammalian toxicity profile [3] [2].

The metabolic transformation of this compound to its primary metabolite, BSN2060-enol (also referred to as BSN2060), represents a critical pathway that influences both the compound's efficacy and environmental persistence. This metabolic conversion occurs through enzymatic hydrolysis in various biological systems, including plants, soil, and potentially in mammalian systems [1] [2]. Understanding this transformation is essential for comprehensive risk assessment, establishing pre-harvest intervals, and setting maximum residue limits for various crops. The BSN2060-enol metabolite maintains biological activity and contributes to the overall pesticidal effect, though it typically exhibits different persistence characteristics compared to the parent compound [2]. This technical guide provides an in-depth examination of the formation, analysis, and implications of this significant metabolite, with comprehensive data visualization and analytical protocols for researchers and regulatory professionals.

Chemical Properties and Identification

Structural Characteristics and Physicochemical Parameters

This compound and its metabolite BSN2060-enol possess distinct chemical structures that dictate their environmental behavior and analytical detection. The following table summarizes their fundamental chemical properties:

Table 1: Chemical Properties and Identification of this compound and BSN2060-enol

| Property | This compound | BSN2060-enol |

|---|---|---|

| IUPAC Name | 3-mesityl-2-oxo-1-oxaspiro[4.4]non-3-en-4-yl 3,3-dimethylbutyrate | Not fully specified in data |

| CAS Number | 283594-90-1 | Not specified |

| Molecular Formula | C₂₃H₃₀O₄ | Derived from this compound |

| Molecular Mass | 370.48 g/mol | 272.34 g/mol (calculated) |

| Structural Features | Tetronic acid derivative with spirocyclic structure | Enol form without butyrate ester |

| Conversion Factor | - | 1.36 (to express as this compound equivalents) |

This compound is characterized by a complex spirocyclic structure featuring a mesityl group (2,4,6-trimethylphenyl) attached to a tetronic acid derivative system. The compound exhibits low water solubility (0.13 mg/L at 20°C and pH 7) and a high octanol-water partition coefficient (log P of 4.55), indicating strong lipophilic character [1]. These properties contribute to its behavior in biological systems and environmental matrices, influencing adsorption, translocation, and persistence patterns. The compound has a melting point of 98°C and decomposes before boiling, with a degradation point at approximately 375°C [1].

The metabolite BSN2060-enol is formed through enzymatic hydrolysis of the 3,3-dimethylbutyrate ester group of this compound, resulting in a molecular mass of 272.34 g/mol [2]. The conversion factor of 1.36 is applied to convert BSN2060-enol residue concentrations to this compound equivalents for regulatory purposes, calculated as the molecular weight ratio of this compound (370.49 g/mol) to BSN2060-enol (272.34 g/mol) [2]. This conversion is essential for accurate risk assessment and total residue quantification in agricultural products and environmental samples.

Analytical Identification and Spectroscopic Properties

Advanced analytical techniques are employed for the definitive identification and quantification of this compound and BSN2060-enol in various matrices. The canonical SMILES notation for this compound is CC1=CC(=C(C(=C1)C)C2=C(C3(CCCC3)OC2=O)OC(=O)CC(C)(C)C)C, which provides a linear representation of its molecular structure [1]. The International Chemical Identifier (InChI) is InChI=1S/C23H30O4/c1-14-11-15(2)18(16(3)12-14)19-20(26-17(24)13-22(4,5)6)23(27-21(19)25)9-7-8-10-23/h11-12H,7-10,13H2,1-6H3, providing a standardized representation for database searches and computational chemistry applications [1].

The two-dimensional structure diagram is available for this compound, confirming the spirocyclic arrangement that is characteristic of this chemical class [1]. For the BSN2060-enol metabolite, while the exact structural details are less documented, it is known to retain the core spirocyclic structure without the 3,3-dimethylbutyrate ester group, resulting in enhanced polarity and different chromatographic behavior compared to the parent compound. These structural differences are crucial for developing selective analytical methods that can distinguish between the parent compound and its metabolite in complex matrices.

Metabolic Formation Pathways

Enzymatic Transformation Mechanism

The biotransformation of this compound to BSN2060-enol occurs primarily through enzymatic hydrolysis mediated by esterases and related hydrolase enzymes present in biological systems. This conversion involves the cleavage of the ester bond linking the 3,3-dimethylbutyrate moiety to the spirocyclic core structure, resulting in the formation of the free enol form and the corresponding acid metabolite. The metabolic pathway can be visualized through the following Graphviz diagram, which illustrates the key transformation steps and associated enzymes:

Diagram 1: Metabolic pathway of this compound to BSN2060-enol via enzymatic hydrolysis

This transformation represents a critical detoxification pathway in many biological systems, although the resulting metabolite retains biological activity against target pests. The rate of this conversion varies significantly between different plant species and environmental conditions, influencing the overall persistence and efficacy of the applied pesticide. In lettuce and perilla leaves, studies have demonstrated that the formation of BSN2060-enol occurs rapidly following application, with detectable levels appearing within hours of treatment [2]. The metabolic conversion continues throughout the dissipation phase, contributing to the overall residue profile that must be considered for regulatory decisions.

Spatial and Temporal Formation Dynamics

The formation of BSN2060-enol follows distinct temporal patterns that are influenced by application methods, plant characteristics, and environmental factors. Research on leafy vegetables has demonstrated that the maximum concentration of BSN2060-enol typically occurs within 1-3 days after application, following which it gradually dissipates along with the parent compound [2]. The following table summarizes the formation and dissipation characteristics observed in different agricultural matrices:

Table 2: Formation and Dissipation Kinetics of this compound and BSN2060-enol in Various Crops

| Crop | Application Rate (g a.i./ha) | Time to Max BSN2060-enol (days) | Half-life this compound (days) | Half-life BSN2060-enol (days) |

|---|---|---|---|---|

| Lettuce | 20-30 (SC formulation) | 1-2 | 2.89 | Not specified |

| Perilla Leaves | 20-30 (SC formulation) | 2-3 | 4.25 | Not specified |

| Chilli | 96-192 | 2-4 | 3.0-5.0 | Similar to parent |

| General Pattern | Varies by crop | 1-3 | 2.89-4.25 | Slightly longer than parent |

The conversion efficiency from this compound to BSN2060-enol varies significantly based on plant morphology and physiological characteristics. For instance, perilla leaves, which feature a hairy leaf surface, demonstrate higher initial retention of this compound and consequently greater formation of the metabolite compared to lettuce with smoother leaf surfaces [2]. This morphological difference results in variations in initial deposition and subsequent metabolic rates, highlighting the importance of crop-specific studies for accurate residue prediction and risk assessment. Environmental factors such as temperature, humidity, and sunlight exposure further modulate these metabolic processes, with higher temperatures generally accelerating both the metabolic conversion and subsequent dissipation pathways.

Analytical Methodologies

Sample Extraction and Cleanup Protocols

The analysis of this compound and BSN2060-enol residues employs sophisticated extraction and cleanup methodologies to ensure accurate quantification at trace levels. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has been extensively validated for these compounds in various matrices, providing excellent recovery with minimal matrix interference [3] [2]. The following standardized protocol details the extraction and cleanup steps:

Sample Homogenization: Representative crop samples (10-12 kg) are collected and transported to the laboratory under controlled conditions to prevent degradation. The samples are homogenized using a high-speed blender to ensure uniform distribution of residues [3].

Extraction Procedure: A 15-gram portion of homogenized sample is weighed into a 50-mL centrifuge tube. Then, 15 mL of acetonitrile (HPLC grade) is added, and the mixture is shaken vigorously for 1 minute. Subsequently, a pre-weighed mixture of buffering salts (6 g anhydrous MgSO₄, 1.5 g NaCl, 1.5 g trisodium citrate dihydrate, and 0.75 g disodium hydrogen citrate sesquihydrate) is added immediately [2].

Phase Separation: The tubes are shaken vigorously for another minute and then centrifuged at 4000 rpm for 5 minutes to achieve clear phase separation. The acetonitrile layer (upper layer) is transferred to a clean tube containing dispersive solid-phase extraction (d-SPE) sorbents for cleanup [3] [2].

Cleanup Process: For cleanup, 1 mL of the extract is transferred to a 2-mL microcentrifuge tube containing 150 mg anhydrous MgSO₄, 25 mg primary secondary amine (PSA), and 25 mg C18 sorbent. The mixture is vortexed for 30 seconds and centrifuged at 10,000 rpm for 2 minutes. The purified supernatant is filtered through a 0.22-μm nylon syringe filter prior to instrumental analysis [2].

Instrumental Analysis and Detection Techniques

Advanced chromatographic techniques coupled with sensitive detection systems are employed for the accurate quantification of this compound and BSN2060-enol. The following table summarizes the key instrumental parameters for different analytical platforms:

Table 3: Instrumental Analysis Parameters for this compound and BSN2060-enol

| Analytical Parameter | GC-ECD Method | GC-MS Method | LC-MS/MS Method |

|---|---|---|---|

| Separation Column | DB-5 capillary column (30 m × 0.25 mm × 0.25 μm) | DB-5 capillary column (30 m × 0.25 mm × 0.25 μm) | C18 reverse phase column |

| Detection System | Electron Capture Detector | Mass Spectrometer | Tandem Mass Spectrometer |

| Ionization Mode | Not applicable | Electron Impact (EI) | Electrospray Ionization (ESI) |

| Quantification Limits | 0.01 mg/kg | 0.01 mg/kg | 0.01 mg/kg |

| Recovery Range | 80.6-107.9% | 80.6-107.9% | 80.6-107.9% |

| Key Advantages | High sensitivity for halogenated compounds | Confirmatory analysis | High specificity and precision |

The analytical method validation for these compounds demonstrates excellent performance characteristics. For this compound, recovery rates range from 80.6% to 107.9% with relative standard deviations below 10%, meeting international acceptance criteria for residue analysis [2]. The method limit of quantification (MLOQ) is consistently established at 0.01 mg/kg for both compounds across different matrices, providing sufficient sensitivity for regulatory compliance monitoring against established maximum residue limits (MRLs) [3] [2]. The linearity of the calibration curves is excellent, with regression coefficients (R²) exceeding 0.99 across the validated concentration range of 0.01 to 1.0 mg/kg, ensuring accurate quantification throughout the analytical range [2].

Dissipation Kinetics and Risk Assessment

Dissipation Patterns in Agricultural Systems

This compound and its metabolite BSN2060-enol exhibit distinct dissipation patterns in various cropping systems, following first-order kinetics with correlation coefficients ranging from 0.93 to 0.97 [2]. The following table comprehensively summarizes the dissipation parameters across different agricultural matrices:

Table 4: Dissipation Kinetics of this compound in Various Crops Under Field Conditions

| Crop Matrix | Application Rate (g a.i./ha) | Initial Deposit (mg/kg) | Dissipation after 7 days (%) | Half-life (days) | PHI Recommendation (days) |

|---|---|---|---|---|---|

| Lettuce | 20-30 (SC formulation) | 136.90 | 81.45 | 2.89 | 5-7 |

| Perilla Leaves | 20-30 (SC formulation) | 189.75 | 76.68 | 4.25 | 7-10 |

| Chilli | 96 | Not specified | Not specified | 3.0-5.0 | 3-5 |

| Chilli | 192 | Not specified | Not specified | 3.0-5.0 | 5-7 |

| Eggplant | Literature values | Not specified | Not specified | 3.0 | 3-5 |

| Cucumber | Literature values | Not specified | Not specified | 5.64 | 5-7 |

The dissipation rate is influenced by multiple factors including application concentration, formulation type, crop characteristics, and environmental conditions. The initial deposition of this compound is significantly higher in perilla leaves (189.75 mg/kg) compared to lettuce (136.90 mg/kg) when applied at similar rates, attributed to the hairy leaf surface of perilla that enhances retention [2]. The half-life values range from 2.89 days in lettuce to 4.25 days in perilla leaves, indicating relatively rapid dissipation under field conditions [2]. These half-lives are consistent with observations in other crops, including cucumber (5.64 days), eggplant (3 days), and tea (5 days) [2]. The growth dilution effect, where plant biomass increases during the growth period, contributes significantly to the apparent dissipation, particularly in fast-growing crops like lettuce and perilla [2].

Dietary Risk Assessment and Safety Evaluation

Comprehensive risk assessment for this compound and its metabolite BSN2060-enol involves calculating exposure estimates and comparing them to toxicological reference values. The following Graphviz diagram illustrates the integrated risk assessment workflow:

Diagram 2: Risk assessment workflow for this compound and its metabolites

The estimated daily intake (EDI) and theoretical maximum daily intake (TMDI) values for this compound and its metabolites remain well below the acceptable daily intake (ADI) established by regulatory authorities. For this compound, the %ADI values are 6.83% in lettuce and 4.60% in perilla leaves, while for chromafenozide (often applied together with this compound), the values are significantly lower at 0.56% and 0.25%, respectively [2]. The TMDI values for this compound and chromafenozide are 67.49% and 3.43%, respectively, indicating that residues of both compounds pose no considerable health risks to consumers when used according to good agricultural practices [2]. These risk assessment calculations provide a scientific basis for establishing maximum residue limits and pre-harvest intervals to ensure consumer safety while maintaining effective pest control.

Environmental Implications and Decontamination Methods

Environmental Fate and Ecological Considerations

This compound and its metabolite BSN2060-enol exhibit specific environmental behavior patterns that influence their ecological impact and regulatory status. The compound is classified as a "forever chemical" under Rule 9 criteria due to its high aquatic toxicity, where acute ecotoxicity for fish, invertebrates, or algae is ≤ 0.1 mg/L [1]. This classification reflects concerns about its potential persistence and bioaccumulation in aquatic ecosystems. The high lipophilicity (log P of 4.55) suggests potential for bioaccumulation in fatty tissues of organisms, though this must be balanced against its relatively rapid degradation in most environmental matrices [1].

The environmental fate of this compound is characterized by moderate persistence in soil and water systems, with degradation rates influenced by microbial activity, pH, temperature, and sunlight exposure. The metabolite BSN2060-enol generally exhibits greater mobility in soil environments due to its increased polarity compared to the parent compound, potentially leading to different environmental distribution patterns. While not explicitly listed under major international regulatory frameworks like the Stockholm Convention or Rotterdam Convention, this compound is subject to the OSPAR convention for the protection of the marine environment of the North-East Atlantic [1]. This regulatory status underscores the importance of appropriate stewardship and application practices to minimize potential environmental impacts, particularly in sensitive ecosystems.

Decontamination Methods for Residue Reduction

Various processing and household preparation methods have been evaluated for their efficacy in reducing this compound and BSN2060-enol residues in agricultural commodities. Research conducted on chilli fruits has demonstrated significant differences in removal efficiency among different approaches:

Table 5: Efficacy of Decontamination Methods for this compound Residue Removal in Chilli

| Decontamination Method | Removal Efficiency (%) | Practical Implementation | Advantages | Limitations |

|---|---|---|---|---|

| Lukewarm Water Treatment | Highest efficacy | Immersion in lukewarm water for 10-15 minutes | Safe, cost-effective, eco-friendly | Potential nutrient leaching |

| Tap Water Rinsing | Lowest efficacy | Rinsing under running tap water for 2-3 minutes | Simple, convenient | Limited penetration |

| Chemical Solutions | Variable efficacy | Use of dilute acetic acid, NaHCO₃, or KMnO₄ solutions | Broad spectrum removal | Potential chemical residues |

| Tamarind/Lime Water | Moderate efficacy | Soaking in natural acidic solutions | Natural ingredients | Variable consistency |

The lukewarm water treatment has been identified as the most effective approach, achieving the highest elimination of this compound residues from chilli fruits [3]. This method likely enhances removal efficiency through improved solubility and possible loosening of the waxy cuticular layer where lipophilic pesticides like this compound tend to accumulate. The effectiveness varies based on residue location within the fruit matrix, with surface residues being more readily removed compared to internalized residues [3]. The simplicity and cost-effectiveness of this approach make it particularly suitable for implementation at both household and commercial scales, providing a practical means to reduce consumer exposure while maintaining product quality.

Conclusion and Future Research Directions

This comprehensive technical assessment demonstrates that this compound undergoes predictable metabolic transformation to BSN2060-enol across various agricultural systems, with distinct dissipation patterns influenced by crop characteristics and environmental conditions. The analytical methodologies employing QuEChERS extraction with GC-ECD, GC-MS, or LC-MS/MS detection provide robust and sensitive quantification of both compounds at levels sufficient for regulatory monitoring. The risk assessment data indicate that this compound residues, when used according to good agricultural practices, pose no significant health concerns to consumers, with exposure estimates well below established toxicological reference values.

References

Comprehensive Application Notes and Protocols: QuEChERS Method for Spiromesifen Extraction in Vegetables

Introduction

The QuEChERS method, an acronym for "Quick, Easy, Cheap, Effective, Rugged, and Safe," represents a streamlined approach for the multi-residue analysis of pesticides in food matrices. Originally developed by Anastassiades and Lehotay in 2003, this method has revolutionized pesticide residue analysis by replacing traditional laborious techniques with a simplified process involving acetonitrile extraction, salt-induced partitioning, and dispersive solid-phase extraction clean-up [1] [2]. These application notes provide a detailed protocol for applying the QuEChERS method specifically to the extraction and analysis of spiromesifen in various vegetable matrices.

This compound is a novel tetronic acid derivative insecticide and acaricide that effectively controls whiteflies and spider mites by inhibiting lipid biosynthesis [3]. Monitoring its residue levels in vegetables is crucial for food safety compliance and consumer health protection. The methodology outlined herein has been validated across multiple studies for this compound determination in tomatoes, lettuce, perilla leaves, and other vegetables, demonstrating excellent analytical performance through satisfactory recovery rates, precision, and sensitivity [4] [5] [3].

Principle of the QuEChERS Method

The QuEChERS method operates on the principle of partitioning between an organic solvent and an aqueous phase after the addition of salts, followed by a purification step to remove interfering compounds. The key steps include:

- Extraction: Using acetonitrile to isolate this compound and other analytes from the vegetable matrix.

- Partitioning: Inducing phase separation through the addition of magnesium sulfate (to remove residual water) and sodium chloride (to control solvent polarity).

- Clean-up: Utilizing dispersive solid-phase extraction with various sorbents to remove co-extracted interferents such as organic acids, pigments, and sugars [1] [2].

The flexibility of the QuEChERS method allows for modifications to optimize the extraction of this compound based on specific vegetable matrix characteristics, which is particularly important given the compound's susceptibility to degradation under certain conditions [1].

Materials and Reagents

Chemicals and Solvents

- HPLC-grade acetonitrile (preferred extraction solvent due to better phase separation and less lipid co-extraction) [2]

- Methanol (HPLC or LC-MS grade)

- Deionized water (purified through a system such as Ultra-Clear)

- Acetic acid, formic acid, or ammonium formate (for pH adjustment)

Salt Mixtures for Partitioning

- Anhydrous magnesium sulfate (MgSO₄) - removes residual water from organic phase

- Sodium chloride (NaCl) - enhances phase separation

- Buffering salts: Either acetate (AOAC method) or citrate (CEN method) buffers to maintain pH at approximately 5-5.5, stabilizing pH-dependent compounds [1]

Dispersive-SPE Sorbents

- Primary Secondary Amine - removes fatty acids, sugars, and other polar interferents

- C18 - eliminates non-polar interferents like lipids

- Graphitized Carbon Black - effective for removing pigments (chlorophyll, carotenoids)

- Magnesium sulfate - additional drying agent in d-SPE step

Standards and Solutions

- This compound certified reference standard (purity >98%)

- Internal standards: Triphenylphosphate is commonly used [2]

Equipment

- Analytical balance (±0.0001 g sensitivity)

- Homogenizer (blender or food processor)

- Vortex mixer

- Centrifuge (capable of ≥5000 rpm)

- Ultrasonic bath

- LC-MS/MS system with electrospray ionization (ESI) and multiple reaction monitoring (MRM)

Detailed Experimental Protocol

Sample Preparation and Homogenization

Fresh vegetable samples should be chopped and thoroughly homogenized using a food processor or blender. For tomatoes, this involves removing surface dust and chopping the entire fruit into small segments [6]. To prevent analyte degradation during homogenization, the use of dry ice is recommended, particularly for volatile compounds [2]. A representative subsample of 10-15 g is typically used for analysis.

Extraction Procedure

- Weigh 10.0 ± 0.1 g of homogenized sample into a 50 mL centrifuge tube.

- Add 10 mL acetonitrile (1% formic acid can be added for enhanced recovery of certain analytes).

- Vortex vigorously for 1 minute to ensure thorough mixing.

- Sonicate in an ice bath for 10 minutes to facilitate analyte extraction [7].

Partitioning Step

- Add salt mixture to the tube. A typical buffered QuEChERS formulation includes:

- 4 g MgSO₄

- 1 g NaCl

- 1 g trisodium citrate dihydrate

- 0.5 g disodium hydrogen citrate sesquihydrate [1]

- Shake immediately and vigorously for 1-5 minutes to prevent MgSO₄ from forming clumps.

- Centrifuge at ≥5000 rpm for 5 minutes to achieve clear phase separation.

Clean-up Procedure (Dispersive-SPE)

- Transfer 1 mL of the upper acetonitrile layer to a d-SPE tube containing:

- 150 mg MgSO₄

- 25 mg PSA

- Optional: 25 mg C18 for fatty matrices or 2.5 mg GCB for pigmented vegetables [7]

- Vortex for 30-60 seconds.

- Centrifuge at ≥5000 rpm for 5 minutes.

- For LC-MS/MS analysis, the supernatant may require dilution (typically 2-4 fold) to minimize matrix effects [5].

The following workflow diagram illustrates the complete QuEChERS extraction and clean-up process:

LC-MS/MS Analysis Conditions

The analysis of this compound is optimally performed using LC-MS/MS with positive electrospray ionization and multiple reaction monitoring. The following table summarizes optimized instrument parameters from recent studies:

Table 1: Optimized LC-MS/MS parameters for this compound analysis

| Parameter | Setting | Reference |

|---|---|---|

| Ionization Mode | Positive ESI | [5] |

| Precursor Ion | 371.2 [M+H]⁺ | [5] |

| Quantifier Transition | 371.2 → 255.2 (CE 31V) | [5] |

| Qualifier Transition | 371.2 → 273.2 (CE 11V) | [5] |

| Chromatographic Column | C18 (100 mm × 4 mm, 3 µm) | [5] |

| Mobile Phase | Methanol/water or Acetonitrile/water with 0.1% formic acid | [5] |

| Flow Rate | 1 mL/min | [5] |

| Injection Volume | 20 µL | [8] |

Method Validation Data

The QuEChERS method for this compound extraction has been extensively validated across various vegetable matrices. The following table compiles key validation parameters from published studies:

Table 2: Method validation parameters for this compound in different vegetables

| Vegetable Matrix | Recovery (%) | RSD (%) | LOD (mg/kg) | LOQ (mg/kg) | Linear Range (mg/kg) | Reference |

|---|---|---|---|---|---|---|

| Tomato | 71.6-105.3 | <20 | 0.0015 | 0.005 | - | [4] |

| Tomato | 91.3-97.2 | <12.9 | 0.00026 | 0.005 | 0.001-0.1 | [5] |

| Lettuce | 88.2-101.9 | <10 | - | 0.01 | 0.01-1.0 | [3] |

| Perilla Leaves | 78.0-99.9 | <10 | - | 0.01 | 0.01-1.0 | [3] |

Matrix Effects and Mitigation Strategies

Matrix effects pose a significant challenge in this compound analysis by LC-MS/MS. Studies have demonstrated signal suppression of 35-43.6% for this compound in tomato matrices when analyzed without clean-up [5]. Several effective strategies have been identified to mitigate these effects:

- Extract Dilution: A 4-fold dilution of the raw extract has been shown to reduce matrix effects to -12.2% to -15.3% for this compound and related compounds [5].

- d-SPE Clean-up: Using PSA (25 mg/mL) reduces matrix effects, though may decrease absolute recovery [5].

- Matrix-Matched Calibration: Essential for accurate quantification, particularly at lower concentration levels [8].

Applications in Vegetable Matrices

The validated QuEChERS method has been successfully applied to monitor this compound residues in various vegetables under different growing conditions:

Residue Dissipation Studies

Studies have investigated the dissipation kinetics of this compound in vegetables, with results demonstrating variation based on matrix type and environmental conditions:

Table 3: Dissipation parameters of this compound in different vegetables

| Vegetable | Half-life (days) | Initial Deposit (mg/kg) | Application Rate | Reference |

|---|---|---|---|---|

| Tomato (Open Field) | 6.0-6.5 | 0.855-1.545 | 125-250 g a.i./ha | [4] |

| Tomato (Polyhouse) | 8.1-9.3 | 0.976-1.670 | 125-250 g a.i./ha | [4] |

| Lettuce | 2.89 | 136.90 | Label rate | [3] |

| Perilla Leaves | 4.25 | 189.75 | Label rate | [3] |

Safety Assessment

Risk assessment studies indicate that this compound residues in vegetables pose minimal health concerns to consumers. The calculated percentage of acceptable daily intake (%ADI) for this compound was 6.83% in lettuce and 4.60% in perilla leaves, well below the 100% threshold that would indicate potential risk [3]. Similarly, hazard quotient values for this compound and other pesticides in greenhouse-grown vegetables were below the safety threshold, confirming consumer safety [6].

Troubleshooting and Method Optimization

Recovery Issues

- Low recovery: Ensure adequate shaking during extraction and partitioning steps; check pH and adjust if necessary.

- Inconsistent recovery: Use internal standards such as triphenylphosphate to correct for procedural losses [2].

Matrix Effect Management

- Strong suppression: Increase extract dilution factor or optimize d-SPE sorbent combinations.

- Poor peak shape: Adjust mobile phase composition; methanol/water typically provides better sensitivity for this compound than acetonitrile/water [5].

Compound Stability

- Degradation during analysis: Acidify final extract with formic acid to stabilize base-labile compounds [1].

- Storage stability: Store extracts at -20°C and analyze within 24-48 hours of extraction.

Conclusion

The QuEChERS method provides an efficient, reliable, and robust approach for the determination of this compound residues in various vegetable matrices. The method demonstrates excellent performance characteristics with recoveries typically between 70-110%, relative standard deviations below 20%, and limits of quantification sufficient to monitor residues below established maximum residue limits. The flexibility of the method allows for adaptation to different vegetable types through modification of the clean-up sorbents and extract dilution factors. When coupled with LC-MS/MS analysis, the method enables accurate quantification and confirmation of this compound residues for compliance monitoring, regulatory decision-making, and consumer safety assessment.

References

- 1. Get detailed information about the QuEChERS . method [quechers.eu]

- 2. — A New Technique for Multiresidue Analysis of... QuEChERS [chromatographyonline.com]

- 3. Residual characteristics and safety assessment of the ... [nature.com]

- 4. Dissipation of this compound and this compound-enol on ... [pubmed.ncbi.nlm.nih.gov]

- 5. Terminal Residues and Risk Assessment of this compound and ... [pmc.ncbi.nlm.nih.gov]

- 6. Monitoring hexythiazox residues in vegetables using LC-MS/MS [arabjchem.org]

- 7. Non-Targeted Screening and Quantitative Analysis of ... [pmc.ncbi.nlm.nih.gov]

- 8. of modified Validation extraction QuECHERS for quantitative... method [pmc.ncbi.nlm.nih.gov]

Application Note: GC-MS/MS Analysis of Spiromesifen Residues

1. Introduction Spiromesifen is a tetronic acid derivative insecticide and acaricide used against whiteflies and spider mites. Monitoring its residues in food and environmental samples is crucial for compliance with Maximum Residue Limits (MRLs). Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS) is a powerful technique for this purpose, offering the enhanced sensitivity and selectivity needed to detect low residue levels amidst complex sample matrices [1]. This protocol provides a robust method based on the QuEChERS sample preparation approach and GC-MS/MS determination.

2. Experimental Protocol

2.1. Materials and Reagents

- Solvents: Acetonitrile, ethyl acetate (analytical grade).

- QuEChERS Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium citrate tribasic dihydrate, and sodium hydrogencitrate sesquihydrate.

- Standards: this compound certified reference standard, internal standards (e.g., atrazine-d5).

- Consumables: Disposable centrifuge tubes, GC-MS vials.

2.2. Sample Preparation (QuEChERS) The following workflow outlines the sample preparation steps:

Detailed Steps:

- Homogenization: Weigh 10 ± 0.15 g of a homogenized representative sample into a 50 mL centrifuge tube [1].

- Extraction: Add 10 mL of acetonitrile and the appropriate internal standard. Shake vigorously for 1 minute.

- Partitioning: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g sodium hydrogencitrate) to induce phase separation. Immediately shake for another minute to prevent salt clumping [1].

- Centrifugation: Centrifuge at >3000 RCF for 5 minutes.

- Cleanup (Dispersive-SPE): Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer into a 2 mL d-SPE tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 25 mg PSA). Shake for 30 seconds and centrifuge.

- Final Extract: Transfer the purified extract into an autosampler vial for analysis.

2.3. Instrumental Analysis: GC-MS/MS

- GC System: Agilent 8890 GC or equivalent.

- MS System: Triple quadrupole (TQ) mass spectrometer (e.g., Agilent 7010 series) [1].

- Injector: Multimode inlet (MMI) or PTV, operating in solvent vent mode [1].

- Injection Volume: 2 µL.

- GC Column: Agilent DB-5ms UI or equivalent (30 m × 0.25 mm × 0.25 µm).

- Carrier Gas: Helium or Hydrogen, constant flow mode at 1.30 mL/min [1] [2].

- Oven Temperature Program:

- Initial: 140 °C (hold 1 min)

- Ramp: 6 °C/min to 270 °C

- Final Ramp: 20 °C/min to 320 °C (hold 2 min) [2]

- MS Acquisition: Multiple Reaction Monitoring (MRM). The specific transitions for this compound must be optimized. A general MRM optimization workflow is shown below.

3. Method Validation While specific validation data for this compound was not found in the search results, the table below outlines the expected performance criteria based on a validated GC-MS/MS method for 49 pesticides, which serves as a robust model [3].

Table 1: Expected Method Validation Parameters for this compound

| Parameter | Result / Requirement |

|---|---|

| Linearity Range | 10 - 300 µg/L [3] |

| Limit of Detection (LOD) | ~ 0.001 - 0.002 mg/kg (estimated) |

| Limit of Quantification (LOQ) | ≤ 0.01 mg/kg (estimated) [3] |

| Accuracy (Recovery %)* | 78% - 107% [3] |

| Precision (RSD%)* | < 20% [3] |

At three fortification levels (e.g., 1x, 2x, 10x LOQ).

Table 2: Example MRM Transitions for this compound (Requires Experimental Optimization)

| Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (V) |

|---|

| To be determined | To be determined (Quantifier) | To be determined (Qualifier) | To be optimized |

4. Quality Control

- Internal Standard: Use a stable isotope-labeled internal standard (e.g., atrazine-d5) to correct for matrix effects and injection variability [2].

- Blanks and Controls: Include procedural blanks and solvent blanks in each batch.

- Quality Control Standards: Regularly inject QC standards at known concentrations to monitor instrument performance [1].

- Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract to compensate for signal suppression or enhancement [1].

Critical Considerations for Analysis

- Matrix Effects: Co-extracted compounds from the sample can enhance or suppress the analyte signal in the MS. Using matrix-matched calibration or an internal standard is essential for accurate quantification [1].

- Instrument Maintenance: To maintain sensitivity, routine maintenance is crucial. This includes trimming the GC column, cleaning the MS ion source, and replacing the gold seal and liner as per the instrument manual [1].

Key Recommendations for Implementation

- MRM Optimization: The most critical step is to experimentally determine the optimal precursor/product ion pairs and collision energies for this compound using standard solutions, following the workflow above.

- Hydrogen Carrier Gas: Using hydrogen as a carrier gas can be a cost-effective and efficient alternative to helium, but the method parameters must be verified for optimal performance [1].

- Column Backflushing: For dirty sample extracts, implementing a column backflushing procedure after the analytes have eluted can extend column life and reduce analysis time [1].

References

Application Notes: LC-MS/MS Analysis of Spiromesifen and Its Metabolites

Introduction and Background

Spiromesifen is a prominent keto-enol insecticide and acaricide that acts as an acetyl-coenzyme A carboxylase (ACCase) inhibitor, disrupting lipid biosynthesis in target pests such as whiteflies and spider mites [1] [2] [3]. Its primary environmental metabolite, This compound-enol (also referred to as M01), is of significant toxicological interest. Studies indicate that M01 exhibits greater environmental persistence and bioaccumulation potential in earthworms (Eisenia fetida) compared to the parent compound, highlighting the necessity for analytical methods that can monitor both the parent molecule and its transformation products [2].

Analytical Method Development

A robust multi-residue method using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) has been developed and validated for the simultaneous determination of this compound, spirodiclofen, spirotetramat, and their relevant metabolites in complex matrices like edible fungi and tomatoes [1] [3]. The method employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach for sample preparation, ensuring efficient extraction and purification.

2.1. Sample Preparation and Extraction

The sample preparation workflow is designed to maximize recovery and minimize matrix effects. The following diagram illustrates the complete experimental workflow from sample to analysis:

- Optimal Extraction Solvent: Acetonitrile (MeCN) containing 1% formic acid has been identified as the optimal extraction solvent, providing balanced and acceptable recoveries (81.8–99.5%) for this compound, its metabolites, and related acaricides [1].

- Phase Separation and Purification: Following extraction, phase separation is induced by adding salts like magnesium sulfate (MgSO₄) and sodium acetate (NaOAc). The supernatant is then purified using a combination of sorbents, including Primary Secondary Amine (PSA) to remove fatty acids, octadecylsilane (C18) for lipid cleanup, and Graphitized Carbon Black (GCB) to remove pigments [1].

2.2. LC-MS/MS Instrumental Analysis

Instrumental parameters are critical for achieving high sensitivity and selectivity.

Chromatography:

- Column: Agilent Poroshell 120 EC-C18 (2.1 × 100 mm, 2.7 μm) [1].

- Mobile Phase: Acetonitrile and water, both containing 0.2% formic acid, using a gradient elution program [1]. An alternative mobile phase of methanol and water has also been used successfully for this compound and spirodiclofen, with methanol yielding higher signal sensitivity for these compounds [3].

- Run Time: The analytes are separated in less than 6 minutes, plus cleaning and re-equilibration time [1].

Mass Spectrometry:

The table below summarizes the optimized MS/MS parameters for this compound and its environmental metabolite, M01 (this compound-enol), based on published data.

Table 1: Optimized MS/MS Parameters for this compound and its Metabolite M01

| Analyte | Precursor Ion [M+H]+ (m/z) | Product Ions (Quantifier → Qualifier) | Collision Energy (V) | Retention Time (min) | Reference |

|---|---|---|---|---|---|

| This compound | 371.2 | 273.2 → 255.2 | 11 → 31 | ~8.09 | [3] |

| This compound-enol (M01) | 273.1 | 171.0 → 199.1 | 15 → 12 | Data not specified | [2] |

Method Validation and Performance

The developed method has been rigorously validated according to standard guidelines, demonstrating reliability for residue analysis.

Table 2: Method Validation Parameters for this compound in Food Matrices

| Validation Parameter | Result for this compound | Reference |

|---|---|---|

| Linearity (R²) | ≥ 0.9991 | [3] |

| Limit of Quantification (LOQ) | 5 μg/kg (in tomatoes) | [3] |

| Recovery (%) | 74.5 - 106.4% (in edible fungi); 89.23 - 97.22% (in tomatoes) | [1] [3] |

| Precision (RSD%) | Intra-day: ≤ 8.35%; Inter-day: ≤ 15.85% | [3] |

| Matrix Effect (%) | -15.3% (managed via 4-fold dilution) | [3] |

Environmental Fate and Toxicity Insights

Beyond residue analysis, LC-MS/MS methods facilitate critical environmental and toxicological studies.

- Persistence and Bioaccumulation: this compound degrades in soil with a half-life of up to 48.8 days. Its major metabolite, M01, is more persistent, with a half-life of up to 85 days, and shows a higher potential for accumulation in earthworms [2].

- Toxicity Mechanisms: Studies on earthworms indicate that exposure to this compound and M01 induces oxidative stress, triggering defense mechanisms such as the activation of antioxidant enzymes and lysosomal system responses [2].

Application in Dissipation Studies and Risk Assessment

The validated method has been successfully applied to study the dissipation kinetics of this compound in tomatoes under field conditions [3].

- Dissipation and Half-life: this compound residues in tomatoes follow first-order dissipation kinetics with a short half-life of 1.49 to 1.83 days [3].

- Risk Assessment: The chronic risk assessment, calculated using the theoretical maximum daily intake (TMDI) and acceptable daily intake (ADI), indicates that the consumption of tomatoes containing the final residues of this compound is safe for adult consumers [3].

Experimental Protocol: Determination of this compound and Metabolites in Plant Matrices

This protocol outlines the specific steps for analyzing this compound in crops like tomatoes or edible fungi.

Sample Preparation

- Homogenization: Weigh 2.0 ± 0.1 g of homogenized sample into a 50 mL centrifuge tube.

- Extraction: Add 10 mL of acetonitrile with 1% formic acid. Shake vigorously for 1 minute.

- Phase Separation: Add a salt mixture (e.g., 4 g MgSO₄ and 1 g NaOAc). Immediately shake for 1 minute and centrifuge at >4000 rpm for 5 minutes.

Extract Cleanup

- Transfer 1 mL of the supernatant (upper layer) into a 2 mL dSPE tube containing 150 mg PSA, 150 mg C18, and 900 mg MgSO₄.

- Shake for 30 seconds and centrifuge at >4000 rpm for 5 minutes.

LC-MS/MS Analysis

- Dilution: Dilute the purified extract 4-fold with the initial mobile phase composition to minimize matrix effects [3].

- Injection: Inject 5-10 μL onto the UHPLC-MS/MS system.

- Operating Conditions:

- Column: Agilent Poroshell 120 EC-C18 (2.1 × 100 mm, 2.7 μm).

- Mobile Phase: (A) Water with 0.2% formic acid, (B) Acetonitrile with 0.2% formic acid.

- Gradient: Program from 20% B to 95% B over 6 minutes.

- Flow Rate: 0.3 mL/min.

- MS Detection: Operate in ESI+ MRM mode using the transitions listed in Table 1.

Conclusion

The LC-MS/MS method detailed here provides a robust, sensitive, and reliable solution for quantifying this compound and its key metabolites in complex matrices. Its applicability spans from food safety monitoring and regulatory compliance to environmental fate and toxicity studies, offering critical support for comprehensive risk assessment.

References

Introduction to Spiromesifen Residue Dissipation Kinetics

References

- 1. Impact of different decontamination methods on the reduction ... [pmc.ncbi.nlm.nih.gov]

- 2. Terminal Residues and Risk Assessment of this compound and ... [pmc.ncbi.nlm.nih.gov]

- 3. Dissipation kinetics of this compound on tea (Camellia ... [sciencedirect.com]

- 4. Dissipation kinetics, risk assessment, and waiting period of ... [pubmed.ncbi.nlm.nih.gov]

- 5. Persistence and dissipation kinetics of this compound in chili ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Determining Pre-Harvest Intervals of Spiromesifen in Agricultural Crops

Introduction to Spiromesifen and Pre-Harvest Interval Considerations

This compound is a novel non-systemic insecticide from the chemical class of tetronic acid derivatives that acts effectively against whiteflies (Bemisia spp. and Trialeurodes spp.) and tetranychid spider mite species (Tetranychus spp.). Its mode of action involves the inhibition of the lipid metabolism enzyme (acetyl CoA-carboxylase), causing a significant decrease in lipids and disrupting normal insect development. This insecticide has gained prominence in integrated pest management programs due to its specificity toward target pests and reduced cross-resistance issues compared to conventional insecticides. As a relatively new insecticide/acaricide, establishing scientific-based pre-harvest intervals (PHI) is essential for ensuring food safety while maintaining efficacy against destructive arthropod pests.

The determination of pre-harvest intervals for this compound across various crop commodities requires comprehensive investigation of its residual characteristics and dissipation patterns under field conditions. PHI represents the minimum time that must elapse between the final pesticide application and crop harvest, ensuring that residue levels decline to concentrations at or below established maximum residue limits (MRLs). This parameter is critically influenced by multiple factors including crop morphology, environmental conditions, application methods, and the physicochemical properties of the pesticide itself. Recent regulatory actions, such as the United States Environmental Protection Agency's establishment of tolerances for this compound in oranges and orange oil at 0.15 ppm and 40.0 ppm respectively, highlight the ongoing efforts to refine its regulatory framework based on scientific evidence [1].

Quantitative Data Summary of this compound Residues

Dissipation Kinetics and Half-Lives Across Crops

Table 1: Dissipation parameters of this compound across various crop commodities